

Theoretical Studies on 3-Ethylpyrrolidine-1-carbothioamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylpyrrolidine-1-carbothioamide

Cat. No.: B2731763

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Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data on **3-Ethylpyrrolidine-1-carbothioamide**. This guide is a theoretical exploration based on established principles of organic synthesis and the known biological activities of structurally related compounds. All presented protocols and potential biological activities are predictive and require experimental validation.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its saturated, three-dimensional structure allows for diverse substituent arrangements, making it a valuable building block in drug discovery. The incorporation of a carbothioamide group introduces a versatile functional moiety known to engage in various biological interactions. This guide focuses on the theoretical aspects of **3-Ethylpyrrolidine-1-carbothioamide**, a molecule combining these key features. While specific research on this compound is not readily available, this document provides a framework for its synthesis, characterization, and potential biological evaluation based on analogous compounds.

Physicochemical Properties (Predicted)

Based on its structure, the following properties for **3-Ethylpyrrolidine-1-carbothioamide** can be predicted.

Property	Value	Source
CAS Number	1565053-21-5	[1]
Molecular Formula	C7H14N2S	[1]
Molecular Weight	158.26 g/mol	[1]
SMILES Code	<chem>S=C(N1CC(CC)CC1)N</chem>	[1]

Proposed Synthesis

A plausible synthetic route to **3-Ethylpyrrolidine-1-carbothioamide** can be extrapolated from the synthesis of other N-pyrrolidine-1-carbothioamides, such as N-phenylpyrrolidine-1-carbothioamide[2]. The most direct approach involves the reaction of 3-ethylpyrrolidine with a source of thiocarbamic acid. A common method is the reaction with an isothiocyanate, followed by hydrolysis, or more directly, with a reagent like thiophosgene followed by aminolysis, or by reacting the amine with a salt of thiocyanic acid. A straightforward conceptual pathway is the reaction with ammonia and carbon disulfide, though this can be low-yielding. A more controlled, two-step synthesis starting from 3-ethylpyrrolidine is proposed below.

General Experimental Protocol (Proposed)

Step 1: Formation of an intermediate dithiocarbamate salt.

- Dissolve 3-ethylpyrrolidine (1 equivalent) in a suitable aprotic solvent such as ethanol or methanol at room temperature.
- To this solution, add carbon disulfide (CS₂, 1.1 equivalents) dropwise while stirring.
- Concurrently, add a solution of aqueous ammonia (NH₄OH, 1.1 equivalents) dropwise.
- Stir the reaction mixture at room temperature for 2-4 hours.
- The formation of the ammonium dithiocarbamate salt may result in a precipitate.

Step 2: Conversion to **3-Ethylpyrrolidine-1-carbothioamide**.

- To the solution containing the dithiocarbamate, add a solution of a desulfurizing agent, such as mercuric chloride (HgCl_2) or lead nitrate ($\text{Pb}(\text{NO}_3)_2$), portion-wise. Caution: These reagents are highly toxic.
- Alternatively, an oxidative desulfurization using an agent like hydrogen peroxide in the presence of a catalyst can be explored.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove any inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure **3-Ethylpyrrolidine-1-carbothioamide**.

Characterization (Hypothetical Data):

- ^1H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the pyrrolidine ring protons (multiplets), and the NH_2 protons of the carbothioamide group (a broad singlet).
- ^{13}C NMR: Resonances for the ethyl carbons, the pyrrolidine ring carbons, and a characteristic downfield signal for the $\text{C}=\text{S}$ carbon.
- FT-IR (cm^{-1}): Stretching vibrations for N-H bonds (around 3300-3100), C-H bonds (around 2960-2850), and the $\text{C}=\text{S}$ bond (around 1200-1050).
- Mass Spectrometry (MS): A molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight.

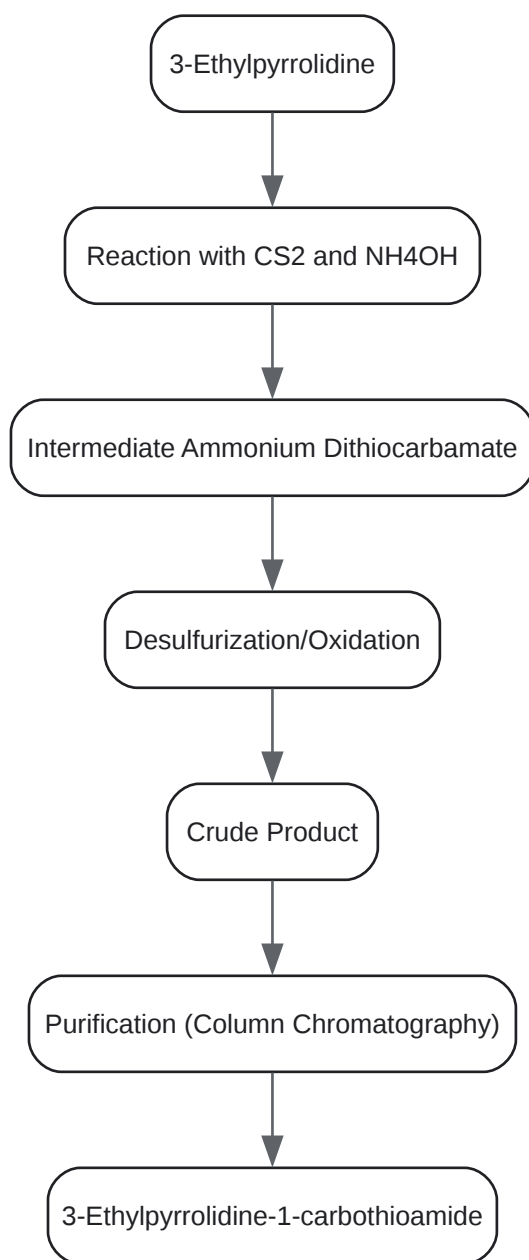
Potential Biological Activities and Signaling Pathways

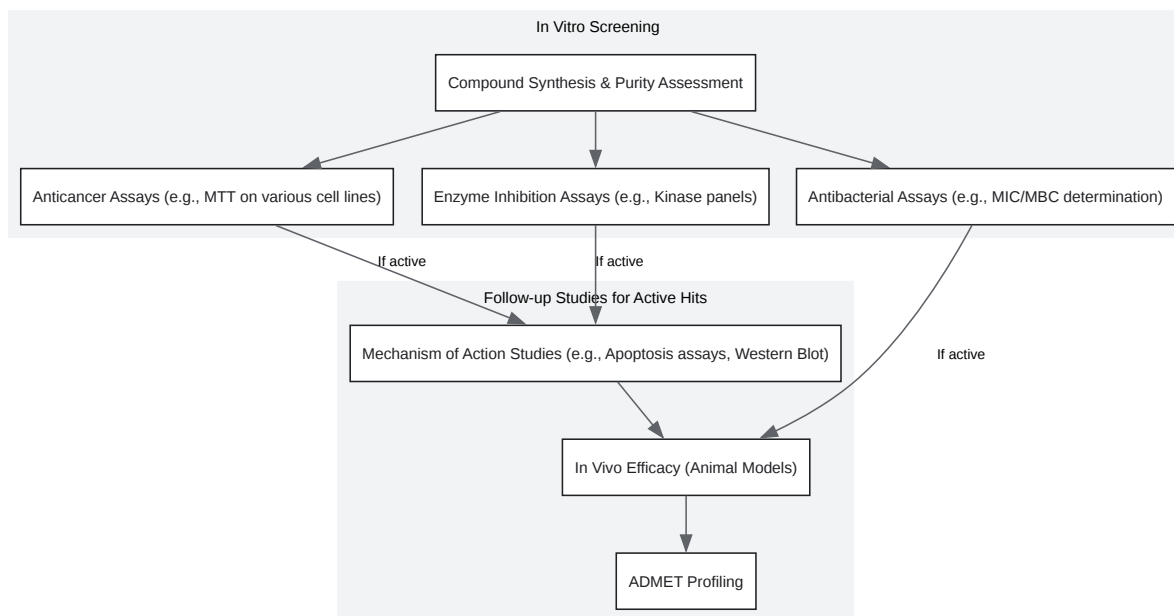
While no biological data exists for **3-Ethylpyrrolidine-1-carbothioamide**, the activities of related compounds can suggest potential areas for investigation.

- **Anticancer Activity:** Carbothioamide and carboxamide-based pyrazoline analogs have demonstrated potent anticancer activities, including the induction of apoptosis[3]. Pyrrolidine derivatives have also been evaluated for their anticancer properties[4]. Therefore, **3-Ethylpyrrolidine-1-carbothioamide** could be screened against various cancer cell lines. A potential mechanism could involve the inhibition of kinases or interaction with DNA.
- **Antibacterial Activity:** The thiazole ring, often synthesized from thiocarbamide precursors, is a key component in many antibacterial agents. Substituted pyrrolidines have also shown antibacterial effects[5]. This suggests that **3-Ethylpyrrolidine-1-carbothioamide** could be tested for its efficacy against Gram-positive and Gram-negative bacteria.
- **Enzyme Inhibition:** The pyrrolidine scaffold is present in inhibitors of various enzymes, such as HMG-CoA reductase (involved in cholesterol synthesis)[6] and VEGFR-2 (implicated in angiogenesis). The carbothioamide group can act as a hydrogen bond donor and acceptor, potentially interacting with active sites of enzymes.

Visualizations

Proposed Synthetic Workflow





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